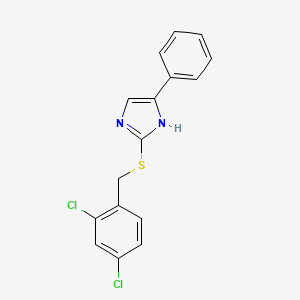
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as miconazole, is a synthetic imidazole antifungal agent that is commonly used in the treatment of fungal infections. Miconazole is a broad-spectrum antifungal agent that is effective against a wide range of fungi, including yeasts and dermatophytes.
Mécanisme D'action
Target of Action
The primary target of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole, also known as 2-{[(2,4-dichlorophenyl)methyl]sulfanyl}-5-phenyl-1H-imidazole, is believed to be the sodium channel proteins . These proteins play a crucial role in the generation and propagation of action potentials in neurons and muscle cells.
Mode of Action
The compound’s interaction with its targets involves a reduced sodium channel blockade . This blockade can alter the electrical activity of the cell, affecting the transmission of signals. .
Pharmacokinetics
It is commonly used in throat lozenges for the symptomatic relief of acute sore throat and postoperative sore throat , suggesting that it is likely to have good oral bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action include the potential to kill bacteria and viruses associated with mouth and throat infections . Its antiseptic properties can help to reduce the microbial load and alleviate symptoms of infection.
Avantages Et Limitations Des Expériences En Laboratoire
Miconazole is a widely used antifungal agent in laboratory experiments due to its broad-spectrum activity and well-characterized mechanism of action. However, 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole can have variable effects depending on the specific fungal species being studied, and its use in some experimental systems may be limited by its potential toxicity to host cells.
Orientations Futures
There are a number of potential future directions for research on 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole. One area of interest is the development of new formulations of this compound that can improve its delivery and efficacy. Another area of interest is the identification of new targets for antifungal therapy, which could lead to the development of new drugs that are more effective than this compound. Finally, there is a need for further research on the potential immunomodulatory and anti-inflammatory effects of this compound, which could have important implications for the treatment of fungal infections and other inflammatory conditions.
Méthodes De Synthèse
Miconazole can be synthesized by the reaction of 2,4-dichloroacetophenone with thiosemicarbazide, followed by cyclization with phenylhydrazine and subsequent chlorination with phosphorus oxychloride. The synthesis of 2-((2,4-dichlorobenzyl)thio)-5-phenyl-1H-imidazole has been extensively studied, and various modifications to the synthesis method have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Miconazole has been extensively studied for its antifungal activity, and its mechanism of action has been well-characterized. Miconazole works by inhibiting the synthesis of ergosterol, a key component of fungal cell membranes. This disrupts the integrity of the fungal cell membrane, leading to cell death.
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2S/c17-13-7-6-12(14(18)8-13)10-21-16-19-9-15(20-16)11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYVMGHXIYGTLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
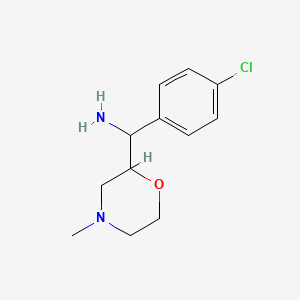

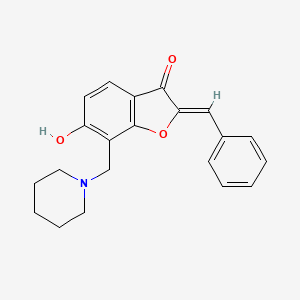

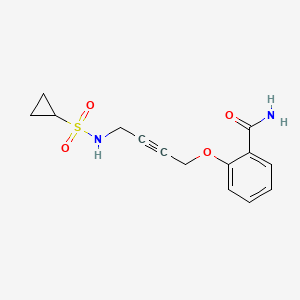
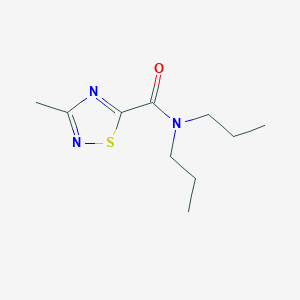
![(Z)-2-(3-methoxybenzylidene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2910673.png)


![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzamide](/img/structure/B2910679.png)
![(E)-N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2910683.png)
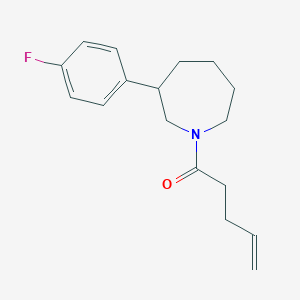
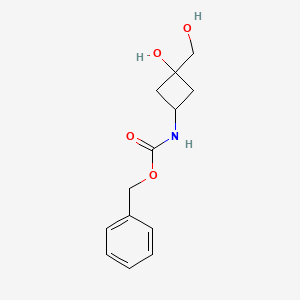
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)
